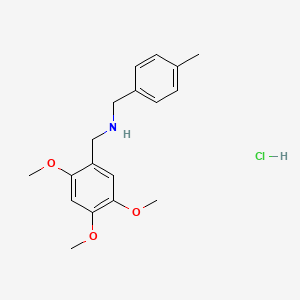![molecular formula C17H26N2O2S B5310621 2-[(4-sec-butylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5310621.png)
2-[(4-sec-butylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-sec-butylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine, also known as BMS-204352, is a compound that has shown potential in scientific research applications.
Mécanisme D'action
2-[(4-sec-butylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which enhances the receptor's response to acetylcholine. This leads to increased activity in the brain regions involved in learning and memory processes.
Biochemical and Physiological Effects:
2-[(4-sec-butylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine has been shown to improve cognitive performance in animal models, particularly in tasks involving learning and memory. It has also been shown to increase the release of acetylcholine in the brain, which is thought to contribute to its cognitive-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(4-sec-butylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine is its high level of purity and stability, which makes it suitable for use in lab experiments. However, its effects on cognitive performance may be influenced by factors such as age and sex, which should be taken into account in experimental design.
Orientations Futures
Future research on 2-[(4-sec-butylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine could explore its potential use in the treatment of cognitive disorders such as Alzheimer's disease. It could also investigate its effects on other brain regions and cognitive processes, as well as its potential for use in combination with other drugs. Additionally, research could focus on the development of more selective and potent compounds with similar mechanisms of action.
Méthodes De Synthèse
The synthesis of 2-[(4-sec-butylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine involves the reaction of 4-sec-butylphenylsulfonyl chloride with octahydropyrrolo[1,2-a]pyrazine in the presence of a base. The resulting compound has been shown to have a high level of purity and stability.
Applications De Recherche Scientifique
2-[(4-sec-butylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine has been found to have potential in scientific research applications, particularly in the field of neuroscience. It has been shown to have activity as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in learning and memory processes. This activity has led to research into its potential use in the treatment of cognitive disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-(4-butan-2-ylphenyl)sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-3-14(2)15-6-8-17(9-7-15)22(20,21)19-12-11-18-10-4-5-16(18)13-19/h6-9,14,16H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOHHXHILZMNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN3CCCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199092 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-{[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-1,2-dimethylpropyl)amine](/img/structure/B5310553.png)

![N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}isonicotinamide](/img/structure/B5310583.png)
![2-[(2-chlorobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5310591.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5310593.png)
![1-({6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzimidazole](/img/structure/B5310599.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5310602.png)
![methyl 2-[(2-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate](/img/structure/B5310611.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-(2-methyl-3-furoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5310615.png)

![5-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5310625.png)

![N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide](/img/structure/B5310633.png)
![4-benzyl-3-ethyl-1-[(6-methyl-2-pyridinyl)methyl]-1,4-diazepan-5-one](/img/structure/B5310641.png)